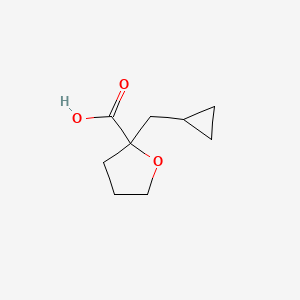![molecular formula C15H18F3NO4 B13504887 N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine CAS No. 139520-44-8](/img/structure/B13504887.png)
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds contain leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron reagents for coupling reactions and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzyloxycarbonyl and trifluoromethyl groups.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a proteasome inhibitor, which can block the action of proteasomes, cellular complexes that break down proteins . This makes it a valuable compound for research into treatments for diseases that involve protein degradation.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine involves its role as a proteasome inhibitor. It exerts its effects by binding to the active sites of proteasomes, thereby preventing the breakdown of proteins . This inhibition can lead to the accumulation of proteins within cells, which can have various biological effects depending on the specific proteins involved.
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine can be compared to other similar compounds such as N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal . While both compounds contain benzyloxycarbonyl-protected amino groups, this compound is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and biological activity. Other similar compounds include various leucine derivatives that have different protecting groups or additional functional groups.
Properties
CAS No. |
139520-44-8 |
|---|---|
Molecular Formula |
C15H18F3NO4 |
Molecular Weight |
333.30 g/mol |
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C15H18F3NO4/c1-10(2)8-14(12(20)21,15(16,17)18)19-13(22)23-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
SHRMXBHWKQDIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)

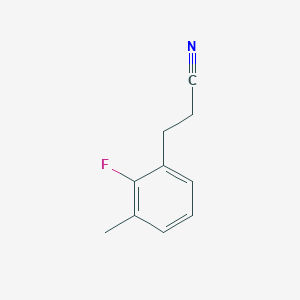
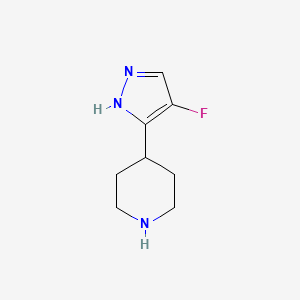
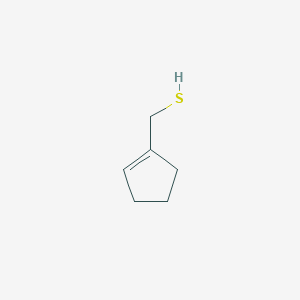
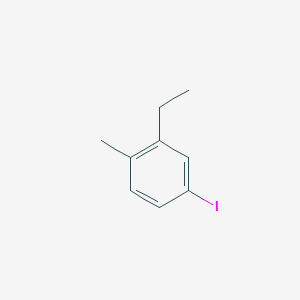
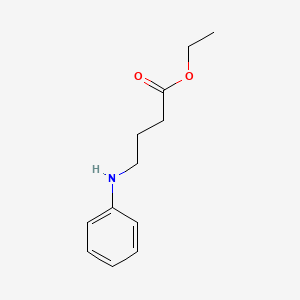
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid](/img/structure/B13504865.png)
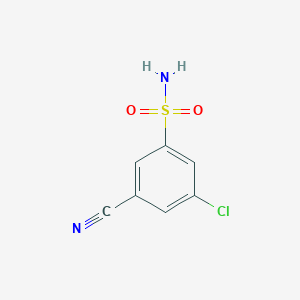

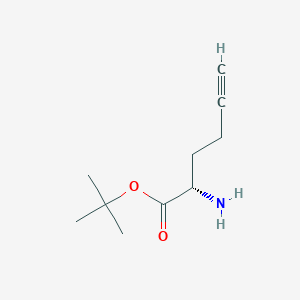
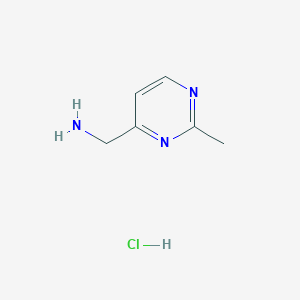
![Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13504882.png)
